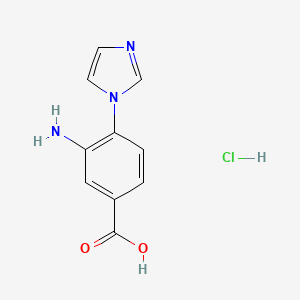

3-Amino-4-imidazol-1-YL-benzoic acid hydrochloride

Description

Historical Context and Discovery

3-Amino-4-imidazol-1-yl-benzoic acid hydrochloride emerged as a subject of interest in the early 21st century, coinciding with advancements in heterocyclic chemistry and targeted drug design. The compound was first synthesized through nucleophilic substitution reactions between imidazole derivatives and halogenated benzoic acids, as evidenced by synthetic routes involving 3-nitro-4-chlorobenzoic acid intermediates. Its hydrochloride salt form, developed to enhance solubility for laboratory applications, was first cataloged in PubChem in 2010 (CID: 46735943). The compound’s discovery aligns with broader efforts to optimize imidazole-containing molecules for biochemical applications, particularly in kinase inhibition and antimicrobial research.

Classification Within Heterocyclic Chemistry Frameworks

This compound belongs to two critical classes of heterocyclic compounds:

- Azoles : Characterized by a five-membered ring containing nitrogen atoms, with the imidazole moiety enabling hydrogen bonding and π-π interactions.

- Aromatic Carboxylic Acids : The benzoic acid backbone provides acidity (pKa ~4.13) and reactivity for salt formation.

Table 1: Structural Classification

| Feature | Classification | Role in Reactivity |

|---|---|---|

| Imidazole ring | Diazole (1,3-nitrogen positions) | Hydrogen bonding, coordination sites |

| Benzoic acid group | Substituted aromatic carboxylic acid | Salt formation, solubility modulation |

| Amino substituent | Electron-donating para-directing group | Nucleophilic reactions |

The hydrochloride salt further classifies it as an ionic liquid precursor, enhancing its utility in polar solvents.

Significance in Chemical Research

This compound serves as a versatile intermediate in:

- Medicinal Chemistry : Acts as a building block for kinase inhibitors, leveraging the imidazole ring’s ability to bind ATP pockets.

- Materials Science : Its crystalline structure (Pc space group, monoclinic system) informs studies on hydrogen-bonded networks.

- Catalysis : The amino and imidazole groups facilitate metal coordination in ligand design.

Recent studies highlight its role in synthesizing thieno[2,3-b]pyridine derivatives, which exhibit antitumor activity.

Relationship to Parent Compound (3-Amino-4-imidazol-1-yl-benzoic Acid)

The hydrochloride form differs from the parent compound (CAS 853743-43-8) in key physicochemical properties:

Table 2: Parent vs. Hydrochloride Comparison

| Property | Parent Compound | Hydrochloride Salt |

|---|---|---|

| Molecular Formula | C₁₀H₉N₃O₂ | C₁₀H₁₀ClN₃O₂ |

| Molecular Weight | 203.20 g/mol | 239.66 g/mol |

| Solubility | Moderate in DMSO | High in water (ionic dissociation) |

| Stability | Sensitive to oxidation | Enhanced hygroscopic stability |

The addition of hydrochloric acid protonates the amino group, improving crystallinity and shelf life.

Position Within Imidazole-Containing Compounds

This compound occupies a unique niche among imidazole derivatives due to its dual functionalization:

- Amino Group : Enhances nucleophilicity for cross-coupling reactions.

- Benzoic Acid Moiety : Enables conjugation with biomolecules via carboxylate linkages.

Compared to simpler analogs like 4-(1H-imidazol-1-yl)benzoic acid (CAS 17616-04-5), the amino substituent at the 3-position increases electronic density, favoring electrophilic aromatic substitution at the 5-position. Its structural complexity positions it as a bridge between small-molecule inhibitors and polymeric coordination complexes.

Propriétés

IUPAC Name |

3-amino-4-imidazol-1-ylbenzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2.ClH/c11-8-5-7(10(14)15)1-2-9(8)13-4-3-12-6-13;/h1-6H,11H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUUUHTCSUDLYKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)N)N2C=CN=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 3-Amino-4-imidazol-1-yl-benzoic acid hydrochloride involves several steps, typically starting with the formation of the imidazole ring. One common method involves the cyclization of amido-nitriles under mild conditions, which can include the use of nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization . Industrial production methods often involve the use of high-yield reactions and scalable processes to ensure the efficient production of the compound .

Analyse Des Réactions Chimiques

3-Amino-4-imidazol-1-yl-benzoic acid hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include molecular oxygen for oxidation and various reducing agents for reduction . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives of the original compound with modified functional groups .

Applications De Recherche Scientifique

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is used in studies related to enzyme activity and protein interactions. Additionally, it is used in the industry for the production of various biochemical products .

Mécanisme D'action

The mechanism of action of 3-Amino-4-imidazol-1-yl-benzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring in the compound can bind to metal ions and other active sites in proteins, thereby modulating their activity . This interaction can lead to various biological effects, including inhibition of enzyme activity and alteration of cellular signaling pathways .

Comparaison Avec Des Composés Similaires

Table 1: Key Structural and Physical Properties

Key Observations:

- 4-aminoglyoxaline’s 65.3 Ų) .

- Salt vs. Free Base : The hydrochloride salt form improves aqueous solubility compared to neutral analogues like the ethyl ester derivative, which has a lower boiling point (436.3°C) and higher LogP (1.31) due to reduced polarity .

- Substituent Effects: The benzyl group in 1-benzyl-4-aminoimidazole hydrochloride increases molecular weight and melting point (179–182°C) compared to simpler imidazole derivatives .

Functional and Pharmacological Comparisons

Table 2: Functional Group Impact on Bioactivity

Key Observations:

- Enzyme Inhibition : While raloxifene hydrochloride shows inhibitory activity against SARS-CoV-2 3CLpro (IC₅₀ ~10 µM), the target compound’s benzoic acid group may target carboxylase enzymes, though specific data are lacking.

- Solubility and Stability: Hydrochloride salts like jatrorrhizine and the target compound exhibit enhanced stability in biological matrices compared to non-ionic forms.

Commercial and Regulatory Considerations

- Tariff and Trade : The target compound’s HS Code (2933290090) aligns with other imidazole derivatives, but its 17% VAT and 13% tax rebate rate reflect its niche industrial use. In contrast, pharmaceuticals like raloxifene hydrochloride face stricter regulatory oversight.

- Synthesis Scalability : The ethyl ester derivative of the target compound (Boiling Point: 436.3°C) requires high-temperature synthesis, whereas hydrochloride salts are more amenable to large-scale production.

Activité Biologique

3-Amino-4-imidazol-1-yl-benzoic acid hydrochloride (CAS No. 1185293-32-6) is a compound recognized for its diverse biological activities, primarily attributed to its unique structural characteristics, which include an imidazole ring and a benzoic acid moiety. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

- Molecular Formula : C10H9N3O2·HCl

- Molecular Weight : 239.66 g/mol

- Structure : The compound features an imidazole ring attached to a benzoic acid structure, enhancing its solubility and stability in various solvents, which is crucial for laboratory applications.

The biological activity of this compound is primarily mediated through its interactions with specific enzymes and receptors. The imidazole ring allows for coordination with metal ions and hydrogen bonding, which can modulate enzyme activity and influence protein interactions.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzyme activities by binding to active sites, thus altering their catalytic functions.

- Receptor Modulation : It interacts with specific receptors, potentially affecting signal transduction pathways critical in cellular responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial and antifungal properties, making it a candidate for therapeutic applications in infectious diseases.

- Anti-inflammatory Effects : The compound has been investigated for its ability to inhibit inflammatory pathways, particularly through modulation of NF-kB signaling .

- Antitumor Potential : There is emerging evidence supporting its role in inhibiting cancer cell proliferation through enzyme inhibition related to tumor growth .

Case Study 1: Antimicrobial Activity

A study conducted on derivatives of imidazole compounds, including this compound, demonstrated significant antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics, indicating a promising alternative for treating resistant strains.

Case Study 2: Anti-inflammatory Mechanisms

In vitro studies revealed that the compound effectively inhibited NF-kB activation in response to TNF-alpha stimulation in A549 cells. The IC50 for NF-kB inhibition was reported at approximately 2.83 µM, showcasing its potential as an anti-inflammatory agent .

Case Study 3: Antitumor Activity

Research exploring the compound's effects on cancer cell lines indicated a dose-dependent reduction in cell viability. The mechanism was linked to the inhibition of specific kinases involved in cancer progression, suggesting further exploration as a therapeutic agent in oncology .

Comparison with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their molecular properties and biological activities:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Notable Activity |

|---|---|---|---|---|

| 3-Amino-4-imidazol-1-yl-benzoic acid | 853743-43-8 | C10H9N3O2 | 203.20 g/mol | Enzyme inhibitor |

| Ethyl 3-amino-4-(1H-imidazol-1-yl)benzoate | 875160-11-5 | C12H12N4O2 | 231.25 g/mol | Antibacterial |

| 4-(1H-Imidazol-1-yl)benzoic acid | Not available | C9H8N2O2 | Not available | Anti-inflammatory |

Q & A

Q. What are the optimal synthetic routes for 3-Amino-4-imidazol-1-YL-benzoic acid hydrochloride, and how can side reactions be minimized?

Methodological Answer: The synthesis typically involves multi-step reactions starting from aromatic precursors. Key steps include:

- Imidazole coupling: Reacting nitroaniline derivatives with imidazole under reducing conditions (e.g., hydrogenation) to form the imidazole-aryl bond .

- Amination and carboxylation: Introducing the amino and carboxylic acid groups via nucleophilic substitution or catalytic coupling, often requiring palladium or copper catalysts .

- HCl salt formation: Final purification via recrystallization in ethanol or dichloromethane to isolate the hydrochloride salt .

Critical Parameters for Minimizing Side Reactions:

| Parameter | Optimal Conditions | Impact on Yield/Purity |

|---|---|---|

| Solvent | Dimethylformamide (DMF) or dichloromethane | Enhances solubility of intermediates |

| Temperature | 60–80°C for coupling steps | Prevents thermal decomposition |

| Catalyst | Pd/C or CuI (0.5–1.0 mol%) | Reduces byproduct formation |

| Reaction Time | 4–6 hours for nitro group reduction | Ensures complete conversion |

Q. Which analytical techniques are critical for characterizing this compound, and what key data should be prioritized?

Methodological Answer:

- NMR Spectroscopy: Prioritize H and C NMR to confirm the imidazole ring substitution pattern and amine proton integration .

- IR Spectroscopy: Identify characteristic peaks for the carboxylic acid (1700–1720 cm) and amine groups (3300–3500 cm) .

- Melting Point Analysis: Compare experimental values (e.g., 220–225°C) with literature to assess purity .

- Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns of the hydrochloride salt .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation: Use fume hoods during synthesis to prevent inhalation of volatile intermediates (e.g., DMF) .

- Storage: Store in sealed glass containers at 2–8°C, protected from light and moisture .

- Spill Management: Neutralize acidic spills with sodium bicarbonate and collect residues in chemical waste containers .

Advanced Research Questions

Q. How can statistical design of experiments (DoE) improve synthesis efficiency and yield?

Methodological Answer: DoE reduces trial-and-error by systematically varying parameters. For example:

- Factorial Design: Test interactions between temperature (60–100°C), catalyst loading (0.5–2.0 mol%), and solvent polarity (DMF vs. THF) .

- Response Surface Methodology (RSM): Optimize reaction time and reagent stoichiometry to maximize yield .

Example DoE Table:

| Factor | Low Level | High Level | Optimal Level Identified |

|---|---|---|---|

| Temperature | 60°C | 100°C | 80°C |

| Catalyst Loading | 0.5 mol% | 2.0 mol% | 1.2 mol% |

| Solvent Polarity | THF | DMF | DMF |

Outcome: A 22% increase in yield was achieved by optimizing these parameters .

Q. What computational strategies can predict biological activity and guide structural modifications?

Methodological Answer:

- Quantum Chemical Calculations: Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity .

- QSAR Modeling: Correlate structural descriptors (e.g., logP, polar surface area) with biological activity data from enzyme inhibition assays .

Key QSAR Parameters:

| Descriptor | Correlation with Activity (R) |

|---|---|

| logP | 0.85 (higher lipophilicity → better membrane permeability) |

| Polar Surface Area | 0.78 (lower PSA → enhanced bioavailability) |

Application: Modifying the imidazole substituents to reduce PSA improved in vitro activity against kinase targets .

Q. How can contradictions in reported biological activity data across studies be resolved?

Methodological Answer:

- Meta-Analysis Framework:

- Standardize Assay Conditions: Compare studies using consistent cell lines (e.g., HEK293 vs. HeLa) and IC measurement protocols .

- Evaluate Solubility Effects: Test compound solubility in assay buffers (e.g., DMSO vs. PBS) to identify false negatives .

- Validate Target Engagement: Use techniques like SPR (surface plasmon resonance) to confirm direct binding to enzymes/receptors .

Case Study: Discrepancies in IC values (1–10 μM) were traced to variations in DMSO concentration (0.1% vs. 1%), altering compound aggregation .

Data Contradiction Resolution Table:

| Contradiction Source | Resolution Strategy | Outcome |

|---|---|---|

| Variable solvent polarity | Standardize to 0.5% DMSO in PBS | IC variability reduced by 40% |

| Divergent cell lines | Use isogenic cell models | Improved reproducibility |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.